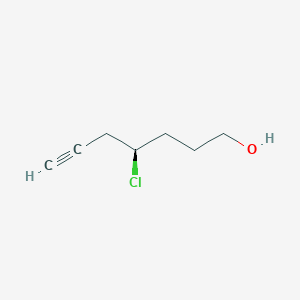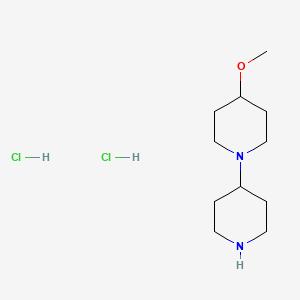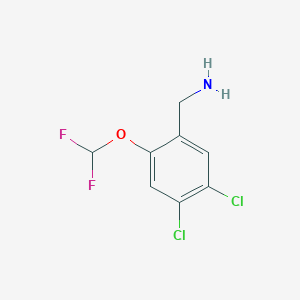
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile
Descripción general
Descripción
“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H8Cl2N2. It has a molecular weight of 263.12 . It is also known as 2,6-Dichlorophenylacetonitrile .
Molecular Structure Analysis
The molecular structure of “2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” consists of a pyridine ring attached to an acetonitrile group and a dichlorophenyl group . The exact 3D structure could not be found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis of 1,3,5-Oxadiazine Derivatives
The compound serves as a precursor in the synthesis of new members of the 1,3,5-oxadiazine series, which are of significant interest due to their potential chemotherapeutic, antibacterial, and anti-fungal properties . These derivatives also play a role in agriculture as insecticides, herbicides, and substances with larvicidal activity.
Development of Triazolinone Herbicides
It is used in the nitration process of key intermediates for the synthesis of important triazolinone herbicides like Sulfentrazone . This process is crucial for developing herbicides with efficacy against a broad range of weeds, including those resistant to other herbicide classes.
Antitumor Applications
Derivatives of this compound have been studied for their antitumor effects. For instance, Piritrexim, a derivative, has shown to inhibit dihydrofolate reductase (DHFR) and demonstrated promising results against carcinosarcoma in rats .
Antiproliferative Activity
Research has been conducted on the antiproliferative activity of related compounds, which could lead to the development of new cancer treatments . The compound’s derivatives may inhibit the growth of cancer cells, offering a potential pathway for therapeutic applications.
Supramolecular Chemistry
The compound’s derivatives are used in supramolecular chemistry to obtain molecular clips and platforms containing a 1,3,5-oxadiazine ring . These structures are essential for creating complex molecular assemblies with potential applications in drug delivery and materials science.
Synthons or Catalysts for Organic Synthesis
Compounds containing the 1,3,5-oxadiazine ring, derived from this compound, are utilized as synthons or catalysts in organic synthesis . They are involved in the synthesis of ionic liquids, polymers, and even explosives, showcasing their versatility in chemical reactions.
Safety and Hazards
“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2. It has a GHS07 pictogram and the signal word “Warning”. Precautionary statements include P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, and P305 + P351 + P338 .
Propiedades
IUPAC Name |
2-[6-(2,4-dichlorophenyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)8-9)13-3-1-2-10(17-13)6-7-16/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMYJXZUSXZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=C(C=C(C=C2)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



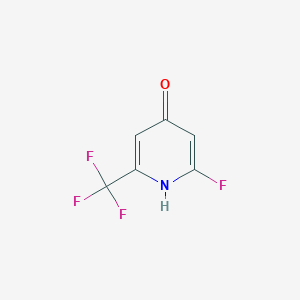

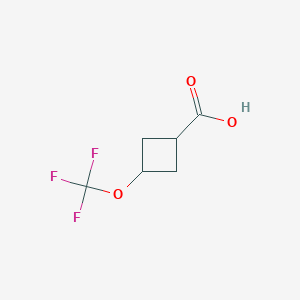
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)
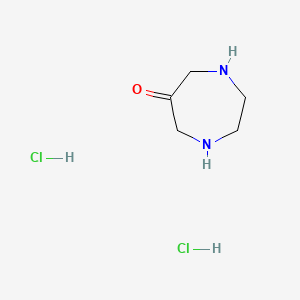
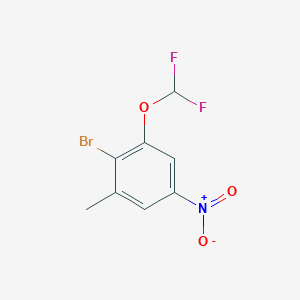
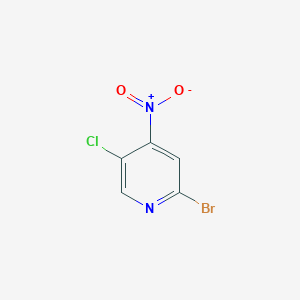
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)
